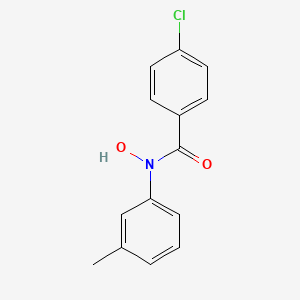
3-Tcbha
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tcbha is a chemical compound with the molecular formula C14H12ClNO2. It is known for its unique structure, which includes a hydroxamic acid functional group attached to a benzene ring substituted with a tolyl and a chloro group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for 3-Tcbha may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Tcbha undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
3-Tcbha has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer progression.
Industry: It is used in the development of new materials and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Tcbha involves its interaction with specific molecular targets, such as metalloproteases. The hydroxamic acid group chelates the metal ion in the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Tcbha include:
- N-Phenyl-4-chlorobenzohydroxamic acid
- N-3-Tolyl-4-methoxybenzohydroxamic acid
- N-3-Tolyl-4-fluorobenzohydroxamic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tolyl and chloro groups can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
32939-57-4 |
|---|---|
Fórmula molecular |
C14H12ClNO2 |
Peso molecular |
261.7 g/mol |
Nombre IUPAC |
4-chloro-N-hydroxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-10-3-2-4-13(9-10)16(18)14(17)11-5-7-12(15)8-6-11/h2-9,18H,1H3 |
Clave InChI |
IUSPLMKGDIOHFC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(C(=O)C2=CC=C(C=C2)Cl)O |
SMILES canónico |
CC1=CC(=CC=C1)N(C(=O)C2=CC=C(C=C2)Cl)O |
Key on ui other cas no. |
32939-57-4 |
Sinónimos |
3-TCBHA N-3-tolyl-4-chlorobenzohydroxamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















